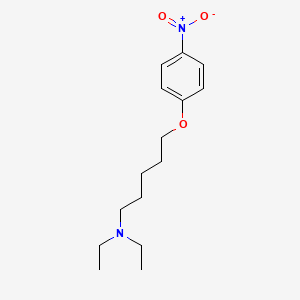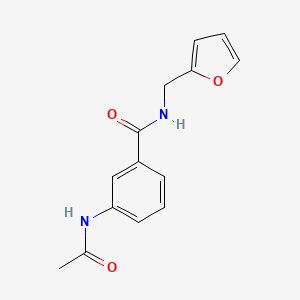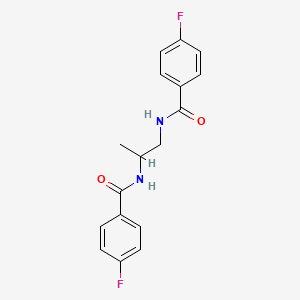![molecular formula C17H18ClN3O2 B4955318 N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B4955318.png)
N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea, commonly known as CMU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMU belongs to the class of phenylurea derivatives, which have been shown to exhibit a range of biological activities. In
作用機序
The exact mechanism of action of CMU is not fully understood. However, it has been proposed that CMU may act as a phosphodiesterase (PDE) inhibitor, which could lead to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels have been shown to have a range of biological effects, including anti-inflammatory and antitumor activities.
Biochemical and Physiological Effects
CMU has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that CMU can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CMU has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, CMU has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
CMU has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to exhibit a range of biological activities. However, there are also some limitations to using CMU in lab experiments. For example, it is not very water-soluble, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CMU is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on CMU. One area of interest is its potential use as an antipsychotic and anxiolytic agent. CMU has been shown to exhibit activity at dopamine and serotonin receptors, which are targets for many antipsychotic and anxiolytic drugs. Another area of interest is its potential use as an anti-inflammatory agent. CMU has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a promising therapeutic agent for inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of CMU and its potential therapeutic applications.
合成法
CMU can be synthesized through the reaction between 3-chloroaniline and 2-(4-morpholinyl)aniline in the presence of a carbonyl diimidazole catalyst. The reaction results in the formation of CMU as a white crystalline solid with a melting point of 196-198°C. The purity of CMU can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
CMU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. CMU has also been investigated for its potential use as an antipsychotic and anxiolytic agent.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(2-morpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-13-4-3-5-14(12-13)19-17(22)20-15-6-1-2-7-16(15)21-8-10-23-11-9-21/h1-7,12H,8-11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXYZSJZRMBIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4955245.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4955252.png)




![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4955298.png)

![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)

![4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4955338.png)
